molecular formula C10H11N B1582471 4-Phenylbutyronitrile CAS No. 2046-18-6

4-Phenylbutyronitrile

Cat. No.: B1582471
CAS No.: 2046-18-6
M. Wt: 145.20 g/mol
InChI Key: ICMVGKQFVMTRLB-UHFFFAOYSA-N
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Description

P1025 is a synthetic peptide corresponding to residues 1025–1044 of the adhesin from Streptococcus mutans, a bacterium responsible for dental caries. This peptide has shown potential in inhibiting the binding of Streptococcus mutans to tooth surfaces, making it a promising candidate for dental caries treatment .

Scientific Research Applications

P1025 has several scientific research applications, particularly in the fields of dentistry and pharmaceutical nanotechnology:

    Dentistry: P1025 is used in the development of bioadhesive liquid crystalline systems for the treatment of dental caries.

    Pharmaceutical Nanotechnology: P1025-loaded liquid crystalline systems have been characterized for their potential as drug delivery platforms.

Safety and Hazards

Benzenebutanenitrile is harmful by inhalation, in contact with skin, and if swallowed . It is also irritating to eyes, respiratory system, and skin . Suitable gloves and eye/face protection should be worn when handling this compound .

Mechanism of Action

Preparation Methods

The preparation of P1025 involves the synthesis of the peptide sequence Ac-QLKTADLPAGRDETTSFVLV-NH2. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound starting material, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

P1025 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

    Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties or enhance its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed from these reactions are modified versions of the peptide with altered structural or functional properties .

Comparison with Similar Compounds

P1025 can be compared with other antimicrobial peptides and compounds used in dental applications:

    Chlorhexidine: A widely used antimicrobial agent in dentistry, chlorhexidine has broad-spectrum activity against oral bacteria but can cause staining of teeth and other side effects.

    β-defensin-3 peptide fragment (D1-23): Another antimicrobial peptide that has been studied for its potential in dental applications.

P1025 is unique in its specific targeting of Streptococcus mutans adhesin, making it a promising candidate for targeted dental caries prevention .

Properties

IUPAC Name

4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMVGKQFVMTRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062129
Record name Benzenebutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-18-6
Record name Benzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2046-18-6
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Record name Benzenebutanenitrile
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Record name Benzenebutanenitrile
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Record name Benzenebutanenitrile
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Record name Benzenebutanenitrile
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Record name 4-phenylbutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.427
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Record name BENZENEBUTANENITRILE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-phenylbutane (58.8 g, 0.24 mole) and sodium cyanide (25 g, 0.5 mole) in ethanol (300 ml)-water (100 ml) is heated at reflux with stirring for 5 hours. The resulting reaction mixture is concentrated in vacuo and extracted with ether. The ethereal extract is filtered and evaporated at reduced pressure to afford the title compound which is purified by distillation.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of benzenebutanenitrile being found in the pyrolysis oil of waste television crusts?

A1: The research paper "[Pyrolysis of waste plastic crusts of televisions]" [] identifies benzenebutanenitrile as one of the main components present in the pyrolysis oil derived from waste television crusts, composing 19.72% of the oil. This finding is significant for several reasons:

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